molecular formula C15H14F3NO2 B3171775 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine CAS No. 946698-32-4

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine

Cat. No. B3171775
CAS RN: 946698-32-4
M. Wt: 297.27 g/mol
InChI Key: HMPAOEXDJQYGMK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2-Methoxy-4-methylphenol , which is a phenolic flavor compound reported in commercial liquid smoke flavoring and wood smoke . It’s also the major anti-inflammatory compound in bamboo vinegar .


Synthesis Analysis

While specific synthesis information for this compound is not available, 2-Methoxy-4-methylphenol, a related compound, has been used in the preparation of renewable bis (cyanate) esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-4-methylphenol, a related compound, are as follows: it has a refractive index of 1.537, a boiling point of 221-222 °C, a melting point of 5 °C, and a density of 1.092 g/mL at 25 °C .

Scientific Research Applications

Molecular Structure Analysis

A study by Ajibade and Andrew (2021) focused on the molecular structures of compounds synthesized via the Schiff bases reduction route, including derivatives that share structural similarities with 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine. These compounds, due to their molecular architecture, engage in various intermolecular hydrogen bonding, demonstrating their potential as building blocks in the synthesis of azo dyes and dithiocarbamates, which are significant in the development of colorants and agricultural chemicals (Ajibade & Andrew, 2021).

Biological Activity Exploration

Research on Schiff bases, including El-Malt et al. (2000), reveals the biological activity potential of compounds structurally related to this compound. These studies have prepared and evaluated Schiff bases for their microbiological effects, suggesting a pathway for discovering new compounds with potential antibacterial or antifungal applications (El-Malt, El-Sayed, Abdelkader, & Mahmoud, 2000).

Aggregation-Induced Emission Enhancement

Zhang et al. (2018) conducted a study on triphenylamine-based compounds with structural features akin to this compound. These compounds exhibited aggregation-induced emission enhancement (AIEE) and tunable emission properties, signifying their potential in optical and electronic device applications due to their luminescent properties and stability in aggregated states (Zhang et al., 2018).

Anticancer Activity

Sukria et al. (2020) investigated a Schiff base compound for its anticancer activity against T47D breast cancer cells, demonstrating the therapeutic potential of compounds related to this compound. Although the specific compound studied showed weak activity, this opens the door to modifying similar structures for enhanced efficacy in cancer treatment (Sukria et al., 2020).

Corrosion Inhibition

Nazir et al. (2019) explored the corrosion inhibition efficiency of Schiff bases on aluminum alloy in an acidic medium. This study indicates the potential of structurally related compounds, such as this compound, as corrosion inhibitors, which could be significant in protecting metals in industrial applications (Nazir, Akhter, Ali, & Shah, 2019).

properties

IUPAC Name

4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-9-3-6-13(14(7-9)20-2)21-10-4-5-12(19)11(8-10)15(16,17)18/h3-8H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPAOEXDJQYGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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